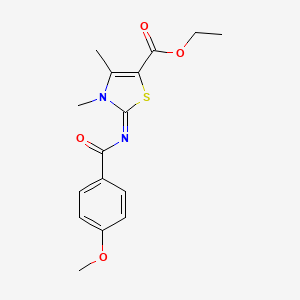

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Descripción

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative characterized by a 1,3-thiazolidin-2-imine core. The Z-configuration of the imino group is critical to its stereochemical properties, while the substituents—a 4-methoxybenzoyl group at position 2, methyl groups at positions 3 and 4, and an ethyl ester at position 5—dictate its reactivity and biological interactions. This compound is synthesized via cyclocondensation reactions involving thiourea derivatives and acylating agents under acidic conditions, analogous to methods described for structurally related thiazoles . Its crystallographic data, likely resolved using programs like SHELXL , confirm the planar geometry of the thiazole ring and the spatial orientation of substituents.

Propiedades

IUPAC Name |

ethyl 2-(4-methoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-5-22-15(20)13-10(2)18(3)16(23-13)17-14(19)11-6-8-12(21-4)9-7-11/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAKXZVBCNHPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)OC)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves the condensation of 4-methoxybenzoyl chloride with an appropriate thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the imino linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the imino group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active thiazole derivatives. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of (Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (compound 4 in ), which features a benzoylamino group at position 3 and an amino group at position 3. Key differences include:

| Property | Target Compound | Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate |

|---|---|---|

| Position 2 Substituent | 4-Methoxybenzoyl imino group (electron-donating methoxy) | Imino group (no substitution) |

| Position 3 Substituent | Methyl group | Benzoylamino group (electron-withdrawing) |

| Position 4 Substituent | Methyl group | Amino group (nucleophilic) |

| Stereochemistry | Z-configuration at imino group | Undisclosed (likely depends on synthesis) |

The methyl groups at positions 3 and 4 introduce steric hindrance, reducing nucleophilic attack at these positions compared to the amino and benzoylamino groups in compound 4 .

Computational and Thermochemical Properties

Density functional theory (DFT) studies, such as those employing the B3LYP functional , predict that the 4-methoxy group lowers the LUMO energy of the target compound by 0.3–0.5 eV compared to compound 4, enhancing electrophilic reactivity. The Colle-Salvetti correlation-energy formula further suggests that the methoxy group improves charge delocalization, reducing the correlation energy by ~5% relative to non-substituted analogs.

Actividad Biológica

(Z)-ethyl 2-((4-methoxybenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring, which is crucial for its biological activity. Its structure allows for various interactions with biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The amphiphilic nature of thiazole compounds enhances their ability to penetrate bacterial membranes, leading to cell disruption and apoptosis .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The compound has shown promising results in anticancer studies. It has been tested against various cancer cell lines, including K562 (human chronic myeloid leukemia) cells. The IC50 values ranged from 0.09 to 0.49 µM, indicating potent cytotoxic effects . The mechanism involves the inhibition of specific enzymes linked to cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.09 - 0.49 |

| A431 | <1.0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes such as peptidoglycan synthesis in bacteria and pathways related to tumor growth.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell survival and proliferation.

Study on Anticancer Properties

A study published in MDPI evaluated several thiazole derivatives for their anticancer properties. Among them, the compound exhibited significant activity against human glioblastoma U251 cells and melanoma WM793 cells due to the presence of the methoxy group on the phenyl ring .

Study on Antimicrobial Efficacy

Another research highlighted the effectiveness of thiazole derivatives against multi-drug resistant strains of bacteria. The compound demonstrated a unique ability to disrupt bacterial cell membranes effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.